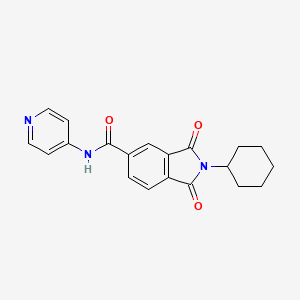
2-cyclohexyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide, commonly known as CPI-1189, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPI-1189 belongs to the class of isoindolinecarboxamides and has been studied for its ability to modulate various biological pathways.
作用機序
CPI-1189 exerts its therapeutic effects by modulating various biological pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases. Additionally, CPI-1189 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Activation of the AMPK pathway has been shown to have beneficial effects in various diseases such as diabetes and cancer.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects. Studies have shown that CPI-1189 can reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. Additionally, CPI-1189 has been shown to reduce the levels of various inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR). CPI-1189 has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
実験室実験の利点と制限
CPI-1189 has several advantages for lab experiments. It is readily available in pure form and can be synthesized in large quantities. Additionally, CPI-1189 has been extensively studied for its pharmacological properties, making it a well-characterized compound for scientific research. However, CPI-1189 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, CPI-1189 has not been extensively studied for its toxicity profile, which can limit its use in in vivo experiments.
将来の方向性
There are several future directions for the research on CPI-1189. One potential direction is to study its efficacy in combination with other drugs for the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of CPI-1189. Furthermore, studies are needed to investigate the toxicity profile of CPI-1189 and its potential side effects. Overall, CPI-1189 has significant potential as a therapeutic agent for various diseases and warrants further investigation.
合成法
The synthesis of CPI-1189 involves a multistep process that includes the reaction of 4-cyanopyridine with cyclohexylamine to form N-cyclohexyl-4-pyridinamine. This intermediate is then reacted with phthalic anhydride to obtain 2-cyclohexyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide. The synthesis of CPI-1189 has been optimized to improve its yield and purity, making it commercially viable for scientific research.
科学的研究の応用
CPI-1189 has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that CPI-1189 has anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, CPI-1189 has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-cyclohexyl-1,3-dioxo-N-pyridin-4-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(22-14-8-10-21-11-9-14)13-6-7-16-17(12-13)20(26)23(19(16)25)15-4-2-1-3-5-15/h6-12,15H,1-5H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTAAKCXVVNNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B5862094.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5862101.png)
![2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5862109.png)
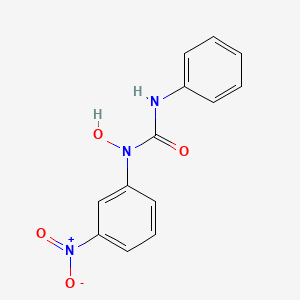
![{2-[(3-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B5862121.png)
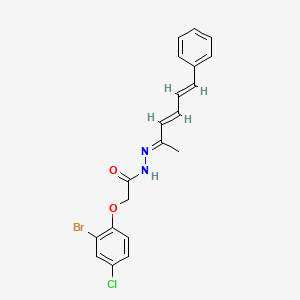
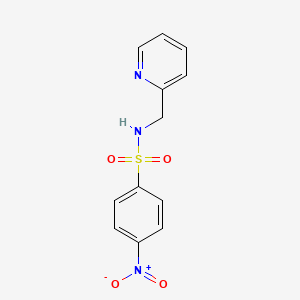
![N'-[(4-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5862149.png)
![cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5862154.png)
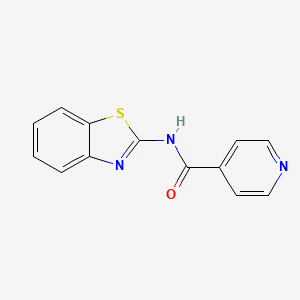
![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5862161.png)
![1-[2-(2-allylphenoxy)ethyl]pyrrolidine](/img/structure/B5862168.png)
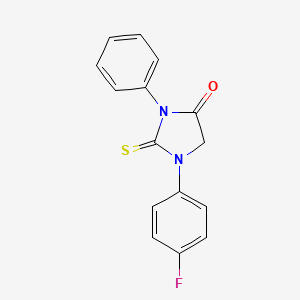
![N-cyclopentyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B5862193.png)